molecular formula C14H18N2O B091187 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole CAS No. 19137-94-1

5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole

Cat. No. B091187
CAS RN: 19137-94-1
M. Wt: 230.31 g/mol
InChI Key: NNCOKSDPKDOAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 5-MeO-MiPT, is a synthetic chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity in recent years due to its unique properties and potential use in scientific research.

Mechanism Of Action

The mechanism of action of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood, but it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, changes in perception, and altered thought processes. In some cases, it can cause nausea and vomiting.

Advantages And Limitations For Lab Experiments

One advantage of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its unique properties make it a valuable tool for investigating the effects of psychedelic substances on the brain and behavior. However, one limitation is the potential for adverse effects, which must be carefully monitored in order to ensure the safety of study participants.

Future Directions

There are several potential future directions for research on 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential therapeutic use in treating mental health disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand its mechanism of action and the effects it has on the brain and behavior. Finally, there is a need for more research on the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
In conclusion, 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is a synthetic chemical compound that has gained popularity in recent years due to its unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.

Synthesis Methods

The synthesis of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-methoxyindole-3-acetic acid with N-methylpyrrolidine and thionyl chloride. The resulting product is then treated with lithium aluminum hydride to reduce the carboxylic acid to an alcohol, followed by a final step of N-methylation with methyl iodide. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole has shown potential in scientific research in various fields, including neuroscience, pharmacology, and psychiatry. It has been used in studies to investigate the effects of psychedelic substances on the brain and behavior. Additionally, it has been studied for its potential therapeutic use in treating mental health disorders such as depression and anxiety.

properties

CAS RN

19137-94-1

Product Name

5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2O/c1-16-7-3-4-14(16)12-9-15-13-6-5-10(17-2)8-11(12)13/h5-6,8-9,14-15H,3-4,7H2,1-2H3

InChI Key

NNCOKSDPKDOAOW-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CNC3=C2C=C(C=C3)OC

Canonical SMILES

CN1CCCC1C2=CNC3=C2C=C(C=C3)OC

synonyms

3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole
3-MPMMeO-indole

Origin of Product

United States

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